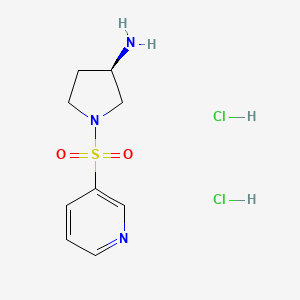
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, commonly referred to as 5-bromo-inden-1-amine hydrochloride, is an organic compound that has been used in scientific research for a variety of purposes. It is a colorless, water-soluble solid that is synthesized from the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine with hydrochloric acid. The compound is of interest due to its unique properties and potential applications in various areas of science. In
科学的研究の応用
5-bromo-inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. In addition, the compound has been used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 5-bromo-inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to inhibit the activity of certain protein kinases, which are important for signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-inden-1-amine hydrochloride are not well understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, as well as on certain protein kinases. Additionally, the compound has been shown to have an effect on the expression of certain genes, which could potentially lead to changes in the expression of certain proteins.
実験室実験の利点と制限
The advantages of using 5-bromo-inden-1-amine hydrochloride in laboratory experiments include its ability to act as an inhibitor of certain enzymes and protein kinases, as well as its ability to affect gene expression. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. However, the compound is toxic and should be handled with caution. Additionally, the compound is water-soluble and can be difficult to work with in certain laboratory experiments.
将来の方向性
The potential future directions for 5-bromo-inden-1-amine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. Additionally, further research into the synthesis of the compound and its potential uses in coordination chemistry could be conducted. Additionally, further research into the compound’s potential toxicity and its potential uses in drug development could be conducted. Finally, further research into the compound’s potential uses in the study of enzyme-catalyzed reactions could be conducted.
合成法
The synthesis of 5-bromo-inden-1-amine hydrochloride is achieved through a reaction between 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine and hydrochloric acid. This reaction is carried out in a two-step process, with the first step involving the reaction of the two compounds in a two-to-one molar ratio. This reaction results in the formation of a salt, which is then isolated and purified. The second step of the synthesis process involves the conversion of the salt into the desired 5-bromo-inden-1-amine hydrochloride compound.
特性
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMNMILAFVDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C=CC(=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)




![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
